双-(4-叔丁基-苯基)-甲酮

描述

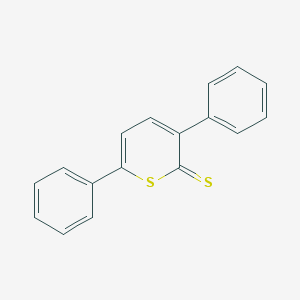

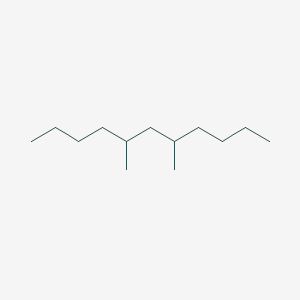

Bis-(4-tert-butyl-phenyl)-methanone is a chemical compound that is part of a broader class of organic molecules characterized by the presence of tert-butyl groups attached to a phenyl ring, which is further linked to a methanone moiety. This structural motif is common in various synthetic compounds and can be found in different contexts, including coordination chemistry, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of compounds related to bis-(4-tert-butyl-phenyl)-methanone involves various strategies. For instance, a one-pot synthesis method has been developed for the efficient production of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone and trimethylacetaldehyde, showcasing the versatility of tert-butyl-phenyl structures in organic synthesis . Additionally, the synthesis of bis(4-tert-butylphenyl)aminoxyl through the oxidation of corresponding amines and hydroxylamines with H2O2/WO4^2− in methanol at 65°C has been reported, indicating the reactivity of tert-butyl-phenyl compounds under oxidative conditions .

Molecular Structure Analysis

The molecular structure of compounds containing the bis-(4-tert-butyl-phenyl)-methanone motif can be quite complex. For example, the synthesis and structural characterization of a zinc coordination polymer assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and phthalic acid revealed a distorted octahedral geometry around the zinc ion, with the ligand acting as a bridge to form looped chains . This highlights the ability of bis-(4-tert-butyl-phenyl)-methanone derivatives to participate in the formation of intricate molecular architectures.

Chemical Reactions Analysis

The chemical reactivity of bis-(4-tert-butyl-phenyl)-methanone derivatives can be inferred from related compounds. For instance, the reaction of bis(dimethylamino)-tert-butoxymethane with azines of aromatic aldehydes leads to the formation of ketene aminals, indicating that tert-butyl-phenyl compounds can undergo complex transformations to yield a variety of functional groups . Moreover, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves Grignard reagents, suggesting that bis-(4-tert-butyl-phenyl)-methanone derivatives might also be amenable to Grignard reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-(4-tert-butyl-phenyl)-methanone derivatives can be diverse. For example, the antibacterial and antifungal activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone have been evaluated, demonstrating the biological relevance of such compounds . Additionally, the fluorescent properties of a zinc coordination polymer with bis(4-(1H-imidazol-1-yl)phenyl)methanone have been investigated, revealing potential applications in materials science . These studies suggest that bis-(4-tert-butyl-phenyl)-methanone and its derivatives may possess a range of useful physical and chemical properties.

科学研究应用

热激活延迟荧光(TADF)发射体

双-(4-叔丁基-苯基)-甲酮衍生物因其在热激活延迟荧光(TADF)发射器中的应用而被广泛研究。这些化合物以其高热稳定性、蓝色发射和高光致发光量子产率而著称,使其成为显示和照明应用的理想选择。例如,4BPy-mDTC 和 BP-mDTC 等各种衍生物在电致发光器件中显示出显着的效率,展示了它们在 OLED 技术中的潜力 (Rajamalli 等,2017)。

衍生物的合成与表征

已经对双-(4-叔丁基-苯基)-甲酮衍生物的新型合成和光谱表征进行了研究。这些衍生物已使用 FT-IR、NMR 和 DFT 计算等多种技术进行了分析,揭示了它们的分子结构和性质 (Enbaraj 等,2021)。

抗菌和抗真菌活性

一些研究探索了双-(4-叔丁基-苯基)-甲酮衍生物的抗菌和抗真菌活性。这些研究包括合成、物理表征和抗菌性能评估,为药学化学提供潜在应用 (Jalbout 等,2006)。

抗氧化性能

已经对双-(4-叔丁基-苯基)-甲酮衍生物的抗氧化性能进行了研究,证明了它们在各种检测中的有效性。这些研究表明这些衍生物在不同领域的稳定剂或抗氧化剂中具有潜在应用 (Balaydın 等,2010)。

晶体结构和配位聚合物

双-(4-叔丁基-苯基)-甲酮衍生物的晶体结构一直是人们关注的主题,从而更好地了解它们的分子几何结构和配位化学中的潜在应用 (Wang 等,2017)。

在存储器件中的应用

使用双-(4-叔丁基-苯基)-甲酮衍生物探索了在存储器件中的创新应用。例如,包含这些衍生物的超支化聚酰亚胺已证明在非易失性双极一次写入多次读取存储器件中具有使用潜力 (Tan 等,2017)。

属性

IUPAC Name |

bis(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFOBWIQVHZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374146 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15796-82-4 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)